molecular formula C3H8N2S2 B1229672 2-aminoethylcarbamodithioic acid CAS No. 20950-84-9

2-aminoethylcarbamodithioic acid

Cat. No.: B1229672
CAS No.: 20950-84-9
M. Wt: 136.24 g/mol
InChI Key: NJGRNRAXMBFJJY-UHFFFAOYSA-N
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Description

2-aminoethylcarbamodithioic acid is an organic compound with the molecular formula C3H8N2S2 It is a member of the dithiocarbamate family, which are known for their ability to form stable complexes with transition metals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-aminoethylcarbamodithioic acid typically involves the reaction of ethylenediamine with carbon disulfide in the presence of a base. The reaction proceeds as follows: [ \text{NH}_2\text{CH}_2\text{CH}_2\text{NH}_2 + \text{CS}_2 + \text{NaOH} \rightarrow \text{NH}_2\text{CH}_2\text{CH}_2\text{NHCSSNa} + \text{H}_2\text{O} ] The intermediate sodium salt is then acidified to yield this compound.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of automated systems ensures consistent quality and reduces the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

2-aminoethylcarbamodithioic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form disulfides.

    Reduction: Reduction reactions can lead to the formation of thiols.

    Substitution: Nucleophilic substitution reactions can occur at the amino group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride are often used.

    Substitution: Reagents like alkyl halides can be used for substitution reactions.

Major Products

    Oxidation: Disulfides

    Reduction: Thiols

    Substitution: Alkylated derivatives

Scientific Research Applications

2-aminoethylcarbamodithioic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a ligand in coordination chemistry to form stable metal complexes.

    Biology: The compound is studied for its potential as an enzyme inhibitor.

    Medicine: Research is ongoing into its use as an anticancer and antimicrobial agent.

    Industry: It is used in the production of rubber as a vulcanization accelerator and in the mining industry as a flotation agent.

Mechanism of Action

The mechanism by which 2-aminoethylcarbamodithioic acid exerts its effects involves its ability to chelate metal ions. This chelation disrupts the normal function of metalloenzymes, leading to inhibition of enzyme activity. The compound can also interact with cellular thiols, affecting redox balance and cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • Dimethyldithiocarbamic acid
  • Diethyldithiocarbamic acid
  • Pyrrolidinedithiocarbamic acid

Uniqueness

2-aminoethylcarbamodithioic acid is unique due to its ethylenediamine backbone, which provides additional sites for chemical modification and interaction with metal ions. This makes it more versatile compared to other dithiocarbamates, which typically have simpler structures.

Properties

IUPAC Name

2-aminoethylcarbamodithioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H8N2S2/c4-1-2-5-3(6)7/h1-2,4H2,(H2,5,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJGRNRAXMBFJJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CNC(=S)S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H8N2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40864966
Record name (2-Aminoethyl)carbamodithioic acid
Source EPA DSSTox
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Molecular Weight

136.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20950-84-9
Record name N-(2-Aminoethyl)carbamodithioic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20950-84-9
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Record name Preparation 275
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Record name NSC83224
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Record name (2-AMINO-ETHYL)-DITHIOCARBAMIC ACID
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Record name (2-AMINOETHYL)DITHIOCARBAMIC ACID
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-aminoethylcarbamodithioic acid
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2-aminoethylcarbamodithioic acid
Customer
Q & A

Q1: What is the structural significance of the dithiocarbamate group in (2-Aminoethyl)dithiocarbamic acid?

A1: (2-Aminoethyl)dithiocarbamic acid exists as a zwitterion, with the formula H3N+(CH2)2NHCS2−. The dithiocarbamate group (NCS2) exhibits planarity, and both C—S bonds demonstrate nearly identical lengths, suggesting a near-equal distribution of double bond character across these bonds [1, 2]. This structural feature is important for understanding the compound's reactivity and potential interactions.

Q2: How is (2-Aminoethyl)dithiocarbamic acid metabolized in biological systems?

A2: While research specifically focusing on the metabolism of (2-Aminoethyl)dithiocarbamic acid is limited within the provided papers, a related compound, 4-Methylpiperazine-1-carbodithioc acid 3-cyano-3,3-diphenylpropyl ester hydrochloride (TM208), offers insights into potential metabolic pathways. Research indicates that TM208 undergoes extensive metabolism in rat bile, yielding (2-Aminoethyl)dithiocarbamic acid 3-cyano-3,3-diphenylpropyl ester (M1) as a key metabolite [3]. This suggests that cleavage at the thiocarbonyl group, potentially mediated by enzymatic activity, is a plausible metabolic route for this class of compounds.

Q3: What analytical techniques are commonly employed to characterize (2-Aminoethyl)dithiocarbamic acid and its derivatives?

A3: X-ray crystallography has been successfully utilized to elucidate the crystal structure of (2-Aminoethyl)dithiocarbamic acid, revealing its zwitterionic nature and intermolecular interactions [1, 2]. Furthermore, high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) has proven effective in identifying and characterizing metabolites of structurally related dithiocarbamate derivatives, such as those observed in the metabolic study of TM208 [3]. This technique allows for the separation and detection of metabolites based on their mass-to-charge ratios, providing valuable insights into metabolic pathways.

  1. N-(2-Aminoethyl)dithiocarbamic acid. Acta Crystallographica Section E Structure Reports Online, 58(6), o743–o744 (2002).
  2. N‐(2‐Amino­ethyl)­di­thio­carbamic acid. Acta Crystallographica Section E Structure Reports Online, 58(6), o743–o744 (2002).
  3. Studies on the metabolism of 4-methylpiperazine-1-carbodithioc acid 3-cyano-3,3- diphenylpropyl ester hydrochloride in rat bile by high-performance liquid chromatography/electrospray ionization tandem mass spectrometry. Journal of Chromatography B, 809(2), 243–251 (2004).

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